molecular formula C21H17F2NO B11180868 N-(2,4-difluorophenyl)-3,3-diphenylpropanamide

N-(2,4-difluorophenyl)-3,3-diphenylpropanamide

Cat. No.: B11180868
M. Wt: 337.4 g/mol
InChI Key: USNJBWAUTGTVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

  • 2,4-Difluorobenzylamine can undergo various reactions, including:
    • Substitution reactions : It can participate in nucleophilic substitution reactions due to the amino group.
    • Reduction reactions : Reduction of the carbonyl group can yield secondary amines.
    • Acylation reactions : It can react with acyl chlorides to form amides.
  • Common reagents include acyl chlorides , reducing agents , and nucleophiles .
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for 2,4-Difluorobenzylamine is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, 2,4-Difluorobenzylamine’s uniqueness lies in its combination of fluorine substitution and the benzylamine functional group.

    Properties

    Molecular Formula

    C21H17F2NO

    Molecular Weight

    337.4 g/mol

    IUPAC Name

    N-(2,4-difluorophenyl)-3,3-diphenylpropanamide

    InChI

    InChI=1S/C21H17F2NO/c22-17-11-12-20(19(23)13-17)24-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,25)

    InChI Key

    USNJBWAUTGTVSV-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3

    Origin of Product

    United States

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